molecular formula C11H8ClIN2O2S B226368 Cambridge id 6988397

Cambridge id 6988397

Cat. No.: B226368
M. Wt: 394.62 g/mol
InChI Key: FYKLHVUUYOZCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cambridge id 6988397 is a chemical compound that belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The compound is characterized by the presence of a 5-chloro-2-pyridinyl group and a 4-iodobenzenesulfonamide group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cambridge id 6988397 typically involves the reaction of 5-chloro-2-pyridine with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cambridge id 6988397 undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyridine ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in coupling reactions, often in the presence of a base like potassium carbonate (K2CO3) in an organic solvent like toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, Cambridge id 6988397 is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Cambridge id 6988397 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-pyridinyl)-4-nitrobenzamide
  • N-(5-chloro-2-pyridinyl)-N’-(3,4-dichlorophenyl)urea
  • N-(5-chloro-2-pyridinyl)-2-(2-nitrophenoxy)acetamide

Uniqueness

Cambridge id 6988397 is unique due to the presence of both a 5-chloro-2-pyridinyl group and a 4-iodobenzenesulfonamide group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H8ClIN2O2S

Molecular Weight

394.62 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-4-iodobenzenesulfonamide

InChI

InChI=1S/C11H8ClIN2O2S/c12-8-1-6-11(14-7-8)15-18(16,17)10-4-2-9(13)3-5-10/h1-7H,(H,14,15)

InChI Key

FYKLHVUUYOZCKR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)I

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)I

Origin of Product

United States

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